molecular formula C18H19NO3 B14239630 Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate CAS No. 207305-48-4

Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate

Katalognummer: B14239630
CAS-Nummer: 207305-48-4
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: XRQRLIJXTNDYQJ-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and features a benzyl group attached to a [(2S)-1-oxo-4-phenylbutan-2-yl] moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with [(2S)-1-oxo-4-phenylbutan-2-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of target proteins, thereby affecting their function.

Vergleich Mit ähnlichen Verbindungen

    Benzylcarbamate: A simpler derivative with a benzyl group attached to a carbamate moiety.

    Phenylcarbamate: Contains a phenyl group instead of a benzyl group.

    Methylcarbamate: Features a methyl group in place of the benzyl group.

Uniqueness: Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate is unique due to its specific [(2S)-1-oxo-4-phenylbutan-2-yl] moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

207305-48-4

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

benzyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C18H19NO3/c20-13-17(12-11-15-7-3-1-4-8-15)19-18(21)22-14-16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,19,21)/t17-/m0/s1

InChI-Schlüssel

XRQRLIJXTNDYQJ-KRWDZBQOSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC[C@@H](C=O)NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)CCC(C=O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.